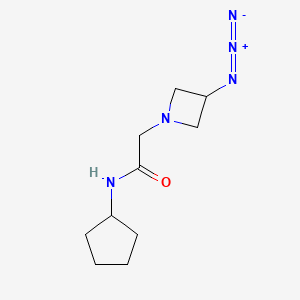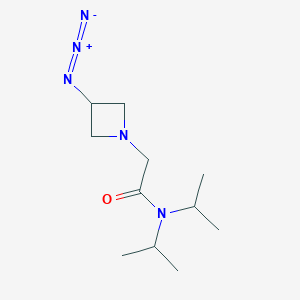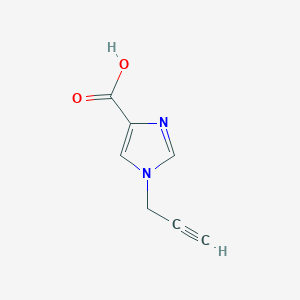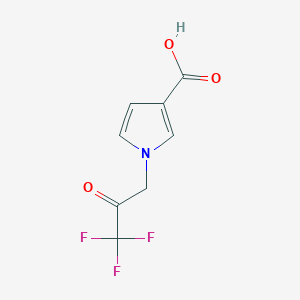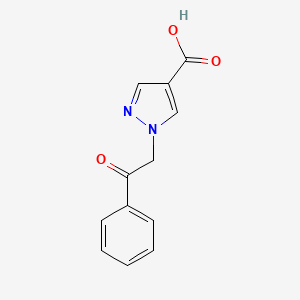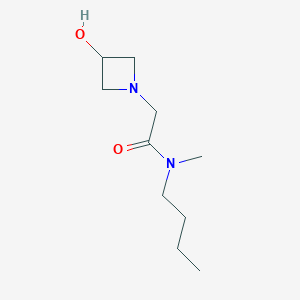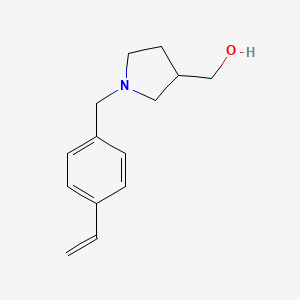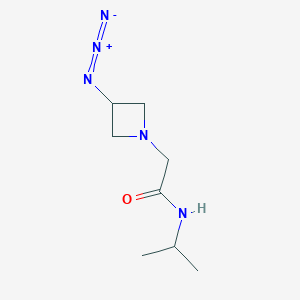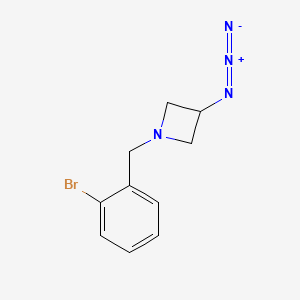
3-Azido-1-(2-bromobenzyl)azetidine
説明
Physical and Chemical Properties Analysis
The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, was investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .科学的研究の応用
Synthesis and Development of Antibiotics and Antitumor Agents
The research into 3-Azido-1-(2-bromobenzyl)azetidine and related azetidine derivatives has facilitated the development of novel antibiotics and antitumor agents. For instance, the intramolecular azide to alkene cycloadditions technique has been employed for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines, compounds with potent antitumor properties (Hemming et al., 2014). Similarly, novel fluoroquinolones with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) have been synthesized utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, showcasing the role of azetidine scaffolds in enhancing the efficacy of quinolone antibiotics (Ikee et al., 2008).
Advances in Drug Design and Synthesis
Azetidine derivatives, including this compound, have been pivotal in the development of novel drug molecules. For example, the discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, highlights the utility of alkoxyimino derivatives and azetidine-based structures in medicinal chemistry, leading to new treatments for multiple sclerosis (Pan et al., 2013). Additionally, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids introduces a new class of heteroatom-activated beta-lactam antibiotics, demonstrating the versatility of azetidine compounds in generating functionalized molecules with significant antimicrobial activity (Woulfe & Miller, 1985).
Contributions to Heterocyclic Chemistry
Azetidines, including those derived from this compound, are essential in the exploration of heterocyclic chemistry. The synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition demonstrates the potential of azetidine scaffolds in constructing complex, biologically active molecules with defined chirality and stereochemistry (Marichev et al., 2019). This research not only advances the field of synthetic organic chemistry but also opens new avenues for drug development and molecular design.
将来の方向性
Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .
作用機序
Target of Action
Azetidines, the class of compounds to which it belongs, are known to interact with various biological targets due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Mode of Action
Azetidines are typically synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be involved in various biochemical processes due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Pharmacokinetics
Azetidines have been shown to result in improved pharmacokinetic properties as well as metabolic stability when incorporated into pharmaceutically relevant scaffolds .
Result of Action
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine (adnaz), have been investigated, showing that it has a low melting temperature at 78 °c .
生化学分析
Biochemical Properties
3-Azido-1-(2-bromobenzyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The azido group in the compound is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes this compound a valuable tool in bioconjugation and labeling studies .
In addition, the bromobenzyl group in this compound can interact with various proteins through hydrophobic interactions and halogen bonding. These interactions can influence the activity of enzymes and other proteins, potentially leading to changes in biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules within cells .
Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The azido group can form covalent bonds with alkyne-containing molecules through click chemistry reactions, resulting in the formation of stable triazole linkages. This reaction is highly specific and can be used to label and track biomolecules in complex biological systems .
Additionally, the bromobenzyl group in this compound can interact with proteins through hydrophobic interactions and halogen bonding. These interactions can influence the activity of enzymes and other proteins, leading to changes in biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat .
Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of the compound’s activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cell death and tissue damage .
Threshold effects have been observed in animal studies, where a specific dosage level is required to elicit a measurable biological response. Beyond this threshold, the effects of this compound can become more pronounced, leading to potential adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can influence cellular function .
These metabolic pathways can affect the overall activity of this compound, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments and exert its effects .
Additionally, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular function .
These localization patterns can affect the activity of this compound, as well as its ability to modulate biochemical pathways and cellular processes. Understanding the subcellular distribution of the compound is essential for predicting its effects in biological systems and its potential therapeutic applications .
特性
IUPAC Name |
3-azido-1-[(2-bromophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNPVFORLFSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


